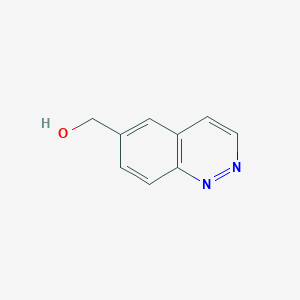

Cinnolin-6-ylmethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

cinnolin-6-ylmethanol |

InChI |

InChI=1S/C9H8N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-5,12H,6H2 |

InChI Key |

JQCMRIBLFVIQME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1CO |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of Cinnolin-6-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cinnolin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles and data from closely related structural analogs, such as cinnoline and quinolin-6-ylmethanol. This guide also outlines detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of the parent cinnoline heterocycle and the influence of the 6-hydroxymethyl substituent, drawing parallels with the known data for quinolin-6-ylmethanol.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.3 | d | ~4.5 | 1H | H-4 |

| ~8.8 | d | ~8.8 | 1H | H-8 |

| ~8.2 | d | ~1.5 | 1H | H-5 |

| ~7.9 | dd | ~8.8, ~1.5 | 1H | H-7 |

| ~7.8 | d | ~4.5 | 1H | H-3 |

| ~4.9 | s | - | 2H | -CH₂- |

| ~2.0 | br s | - | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-8a |

| ~148.0 | C-4 |

| ~145.0 | C-4a |

| ~135.0 | C-6 |

| ~132.0 | C-8 |

| ~130.0 | C-5 |

| ~128.0 | C-7 |

| ~125.0 | C-3 |

| ~64.0 | -CH₂OH |

Table 3: Predicted IR Spectroscopic Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch (cinnoline ring) |

| ~1580, ~1500 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted-like) |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 159 | 80 | [M-H]⁺ |

| 131 | 60 | [M-CHO]⁺ |

| 130 | 40 | [M-CH₂O]⁺ |

| 103 | 30 | [C₇H₅N]⁺ |

| 76 | 20 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 6-methylcinnoline.

Materials:

-

6-methylcinnoline

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 6-methylcinnoline (1 equivalent) and selenium dioxide (1.2 equivalents) in dioxane and a small amount of water is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium metal.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

-

A small amount (~1-2 mg) of dry, finely ground this compound is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is ground to a very fine, homogeneous powder.

-

A portion of the powder is placed in a pellet-forming die and pressed under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 1 scan/second.

-

Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

In Silico Prediction of Cinnolin-6-ylmethanol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive in silico workflow for predicting the bioactivity of a specific derivative, Cinnolin-6-ylmethanol. By leveraging computational tools and methodologies, researchers can efficiently screen for potential biological targets, predict binding affinities, and develop structure-activity relationships, thereby accelerating the early stages of drug discovery. This document outlines detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, focusing on two key signaling pathways implicated in the bioactivity of cinnoline compounds: the PI3K/Akt pathway and the Phosphodiesterase 10A (PDE10A) signaling cascade.

Introduction

The cinnoline scaffold is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile.[1][2][3][4] Derivatives of cinnoline have been reported to exhibit a range of biological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor activities.[1][2] Notably, certain cinnoline derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K) and Phosphodiesterase 10A (PDE10A), two enzymes critically involved in cellular signaling pathways that are often dysregulated in disease states.[5][6]

This guide focuses on a specific, albeit lesser-studied, derivative: this compound. The objective is to provide a detailed in silico framework to predict its potential bioactivity, thereby guiding further experimental validation. The methodologies described herein are standard in computational drug discovery and offer a rational approach to hypothesis generation and lead compound optimization.

Potential Signaling Pathways

Based on the known activities of cinnoline derivatives, two primary signaling pathways are proposed as potential targets for this compound: the PI3K/Akt pathway and the PDE1A signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Cinnoline derivatives have been shown to act as PI3K inhibitors, suggesting that this compound may also exhibit similar activity.[5]

References

- 1. Structural findings of cinnolines as anti-schizophrenic PDE10A inhibitors through comparative chemometric modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. neovarsity.org [neovarsity.org]

- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]

- 8. dovepress.com [dovepress.com]

In-Depth Technical Guide: Preliminary Biological Screening of Cinnoline Derivatives

Introduction

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry.[1][2] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[1][3] This guide outlines a typical workflow for the preliminary biological screening of novel cinnoline derivatives, focusing on the evaluation of their antimicrobial and antioxidant potential.

Synthesis of Cinnoline Derivatives

The synthesis of the cinnoline core can be achieved through various established methods, such as the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor.[2] Modern synthetic protocols often utilize arenediazonium salts, aryl hydrazines, and arylhydrazones as starting materials to construct the cinnoline nucleus.[1][3] Microwave-assisted synthesis has also emerged as an efficient method for producing polyfunctionally substituted cinnolines.[4]

Antimicrobial Screening

A crucial first step in evaluating the biological potential of novel cinnoline derivatives is to assess their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.

Materials:

-

Test compounds (cinnoline derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Standard antibiotics (e.g., amoxicillin, fluconazole) as positive controls.

-

Spectrophotometer (optional, for quantitative assessment).

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well containing the diluted test compound.

-

Include a positive control (microorganism in medium with a standard antibiotic) and a negative control (microorganism in medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Representative Antimicrobial Activity

The following table summarizes hypothetical MIC values for a series of cinnoline derivatives against common pathogens, illustrating a typical data presentation format.

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |

| Cinnoline-A | 64 | 128 | >256 |

| Cinnoline-B | 32 | 64 | 128 |

| Cinnoline-C | 16 | 32 | 64 |

| Amoxicillin | 4 | 8 | N/A |

| Fluconazole | N/A | N/A | 2 |

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making the evaluation of a compound's antioxidant potential a valuable component of a preliminary biological screen.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

Test compounds (cinnoline derivatives) dissolved in methanol.

-

DPPH solution in methanol (typically 0.1 mM).

-

Ascorbic acid or Trolox as a positive control.

-

Methanol as a blank.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare various concentrations of the test compounds in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Shake the mixture and allow it to stand in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation: Representative Antioxidant Activity

The following table presents hypothetical IC50 values for a series of cinnoline derivatives, providing a clear comparison of their antioxidant potential.

| Compound | DPPH Scavenging IC50 (μM) |

| Cinnoline-X | 75.2 |

| Cinnoline-Y | 48.9 |

| Cinnoline-Z | 102.5 |

| Ascorbic Acid | 25.8 |

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

Conclusion

The preliminary biological screening of novel cinnoline derivatives is a critical step in the identification of new therapeutic agents. By employing systematic antimicrobial and antioxidant assays, researchers can efficiently identify lead compounds for further development. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such studies. Future work should focus on expanding the screening panel to include other relevant biological targets and elucidating the mechanisms of action of the most promising candidates.

References

Pharmacological Profile of Novel Cinnoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline (1,2-benzodiazine), a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] These synthetic compounds have garnered significant attention for their potential therapeutic applications, which span from anticancer and antimicrobial to anti-inflammatory and central nervous system (CNS) modulation.[1][4][5] The biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents, allowing for fine-tuning of their pharmacological profiles.[1] This technical guide provides an in-depth overview of the pharmacological properties of novel cinnoline derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Cinnoline derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms involved in tumor growth and proliferation, including topoisomerase inhibition and receptor tyrosine kinase modulation.[1][2]

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The cytotoxic and enzyme-inhibitory activities of various cinnoline derivatives have been evaluated against multiple cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.

| Compound Class | Derivative/Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| Dihydrobenzo[h]cinnoline-5,6-diones | 4-NO₂C₆H₄ substituted | KB (epidermoid carcinoma) | 0.56 µM | [1][6] |

| 4-NO₂C₆H₄ substituted | Hep-G2 (hepatoma) | 0.77 µM | [1][6] | |

| Dibenzo[c,h]cinnoline | ARC-31 (5,6,11-triazachrysen-12-one) | RPMI8402 (lymphoblastoma) | < 2 nM | [1] |

| Topoisomerase I (TOP1) | Potent Inhibitor | [1] | ||

| Triazepinocinnoline | Compound 7 | MCF-7 (breast cancer) | 0.049 µM | [2] |

| Tyrosine Kinase | 0.22 µM | [2] |

Experimental Protocols

1.2.1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8]

-

Cell Plating: Seed cells (e.g., Hep-G2, MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test cinnoline derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[10] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the optical density (absorbance) of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms

Cinnoline derivatives exert their anticancer effects through multiple mechanisms. One prominent mechanism is the inhibition of DNA topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair.[1] Molecular docking studies suggest that these compounds bind to the TOP1-DNA complex, stabilizing it and leading to DNA strand breaks and subsequent cell death.[11] Other derivatives function as tyrosine kinase inhibitors, blocking signaling pathways essential for cell growth and survival.[2]

Antimicrobial Activity

Novel cinnoline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi, including resistant strains.[1][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Target Organism | Activity (MIC) | Reference |

| CN-11 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [12] |

| CN-12 | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [12] |

| CN-7 | Escherichia coli | 12.5 µg/mL | [12] |

| Halogenated Derivatives | Various Bacteria & Fungi | Potent Activity | [1] |

Experimental Protocol

2.2.1. MIC Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[6][12][13]

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., E. coli) from an 18-24 hour agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

-

Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test cinnoline compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).[1] The final volume in each well should be 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.[6] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

-

Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[6][12]

Anti-inflammatory and CNS Activity

Cinnoline derivatives have also been investigated for their roles in modulating inflammatory processes and central nervous system targets.

Quantitative Data: Enzyme Inhibition and Receptor Activity

| Compound Class/ID | Target | Activity (IC₅₀ / Kᵢ) | Reference |

| Cinnoline Derivative (18a) | Human Neutrophil Elastase (HNE) | IC₅₀ = 56 nM | [10][14] |

| 4-(pyridin-3-yl)cinnoline (41) | Phosphodiesterase 10A (PDE10A) | IC₅₀ = 1.52 nM | [2] |

| 4-(pyridin-3-yl)cinnoline (42) | Phosphodiesterase 10A (PDE10A) | IC₅₀ = 2.86 nM | [2] |

| Benzocinnolinones | Histamine H₃ Receptor | High Binding Affinity | [2] |

Experimental Protocols

3.2.1. Human Neutrophil Elastase (HNE) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of HNE.[5][15]

-

Reagent Preparation: Prepare an assay buffer, a solution of purified human neutrophil elastase, and a specific fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110 or MeOSuc-AAPV-AMC).[15][16]

-

Inhibitor Incubation: In a 96-well plate, add the test cinnoline derivatives at various concentrations. Add the HNE enzyme solution to each well. Incubate for a short period (e.g., 5 minutes) at 37°C to allow for inhibitor-enzyme binding.[5]

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm or 360/460 nm).[5][17]

-

Data Analysis: The rate of increase in fluorescence is proportional to HNE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value from the resulting dose-response curve.

3.2.2. Phosphodiesterase 10A (PDE10A) Inhibition Assay

This assay quantifies the inhibition of PDE10A, an enzyme that degrades cyclic nucleotides (cAMP and cGMP).[18][19]

-

Assay Principle: The assay is based on fluorescence polarization (FP). A fluorescently labeled substrate (e.g., cAMP-FAM) rotates rapidly, resulting in low FP.[18] PDE10A hydrolyzes the substrate, and the resulting monophosphate binds to a large binding agent, restricting its movement and causing high FP. The increase in FP is proportional to PDE10A activity.[4][18]

-

Reaction Setup: In a 96-well plate, combine the PDE10A enzyme, the test cinnoline inhibitor, and the fluorescently labeled cAMP substrate in an assay buffer.

-

Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 60 minutes).

-

Binding Agent Addition: Stop the reaction and initiate the detection step by adding the phosphate-binding agent.

-

FP Measurement: After a brief incubation, measure the fluorescence polarization using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition based on the FP signal relative to controls. Determine the IC50 values from the dose-response curves.

Signaling Pathway and Mechanism

Inhibition of PDE10A by cinnoline derivatives increases the levels of cyclic nucleotides (cAMP/cGMP) in specific brain regions, particularly the striatum.[3] This modulation of intracellular signaling pathways is a promising strategy for treating CNS disorders like schizophrenia.[2][3]

Conclusion

The cinnoline scaffold represents a highly versatile and valuable core for the development of novel therapeutic agents. Cinnoline derivatives have demonstrated potent and diverse pharmacological activities, including significant anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties. The structure-activity relationship studies highlighted in various research efforts indicate that targeted modifications of the cinnoline ring system can lead to compounds with high potency and selectivity for a variety of biological targets. Further optimization of these lead compounds holds considerable promise for the future of drug discovery and development.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. westbioscience.com [westbioscience.com]

- 5. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. mdpi.com [mdpi.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. reactionbiology.com [reactionbiology.com]

The Discovery and Development of Cinnolin-6-ylmethanol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities. This technical guide focuses on the discovery, synthesis, and biological evaluation of Cinnolin-6-ylmethanol and its analogs, with a particular emphasis on their potential as kinase inhibitors. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse biological properties.[1][2] The cinnoline nucleus is considered a "privileged scaffold" as its derivatives have been reported to exhibit a range of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antitubercular effects.[1][2][3] The versatility of the cinnoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[4][5]

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through various established and modern synthetic methodologies. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, general synthetic strategies for substituted cinnolines can be adapted.

General Synthetic Approach:

A common route to the cinnoline scaffold involves the cyclization of ortho-substituted aryl precursors. For the synthesis of this compound, a plausible synthetic pathway would involve a starting material with a hydroxymethyl group or a precursor that can be readily converted to a hydroxymethyl group at the desired position.

Below is a generalized experimental workflow for the synthesis of a substituted cinnoline derivative, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of a this compound analog.

Experimental Protocol: A Representative Synthesis of a Cinnoline Derivative

The following protocol is a representative example of a method that could be adapted for the synthesis of this compound analogs. This specific protocol describes the synthesis of a 4-substituted cinnoline.

Step 1: Diazotization of a Substituted 2-Aminoacetophenone A solution of the substituted 2-aminoacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

Step 2: Intramolecular Cyclization The cold diazonium salt solution is slowly added to a pre-heated solution (e.g., in water or an organic solvent) to induce cyclization. The reaction mixture is then heated at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 1-2 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 4: Functional Group Interconversion (Example: Reduction to Alcohol) If the synthesized cinnoline derivative contains an ester or a carboxylic acid at the 6-position, it can be reduced to the corresponding alcohol (this compound) using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

Step 5: Characterization The final purified product is characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Biological Activity and Kinase Inhibition

Cinnoline derivatives have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Cinnolines as PI3K Inhibitors:

Recent studies have identified cinnoline derivatives as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks).[6] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of cinnoline analogs.

Quantitative Data of Cinnoline Analogs as PI3K Inhibitors:

A study on a series of cinnoline derivatives demonstrated their potent inhibitory activity against PI3Ks. The following table summarizes the IC50 values for selected compounds from this study.[6]

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| Analog 1 | 15 | 35 | 8 | 22 |

| Analog 2 | 28 | 50 | 12 | 30 |

| Analog 3 | 8 | 20 | 5 | 15 |

Note: The data presented here is for representative cinnoline analogs and not specifically for this compound, for which public data is not available.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of this compound analogs against specific kinases can be determined using various in vitro kinase assay formats. A common method is a radiometric assay or a fluorescence-based assay.

General Kinase Assay Protocol (Radiometric):

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific peptide substrate, and a buffer solution with necessary cofactors (e.g., MgCl₂, ATP).

-

Compound Addition: The test compounds (this compound analogs) are added to the reaction mixture at various concentrations. A control reaction with DMSO (vehicle) is also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the mixture onto a phosphocellulose membrane. The amount of incorporated radioactivity is quantified using a phosphorimager.

-

IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Physicochemical Profile of Cinnolin-6-ylmethanol: A Technical Overview of the Cinnoline Scaffold

A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific experimental data for Cinnolin-6-ylmethanol. While this particular derivative remains uncharacterized in the public domain, a wealth of information exists for the parent cinnoline heterocycle and its broader class of derivatives. This technical guide, intended for researchers, scientists, and drug development professionals, will therefore focus on the core physicochemical properties, synthetic methodologies, and biological activities associated with the cinnoline scaffold, providing a foundational understanding for the investigation of novel derivatives like this compound.

Physicochemical Properties of the Cinnoline Core

Cinnoline is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂. It is isomeric with other benzodiazines such as quinoxaline, phthalazine, and quinazoline.[1] The fundamental properties of the unsubstituted cinnoline molecule are summarized below. These values serve as a baseline for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂ | [1] |

| Molar Mass | 130.150 g·mol⁻¹ | [1] |

| Melting Point | 39 °C (102 °F; 312 K) | [1] |

| Acidity (pKa) | 2.64 | [1] |

| Appearance | Oil or white silky needles (co-crystallized with ether) | [1] |

Synthesis of Cinnoline Derivatives: Established Protocols

The synthesis of the cinnoline ring system is a well-established area of organic chemistry, with several named reactions providing routes to a variety of substituted derivatives.[2][3]

The Richter Cinnoline Synthesis

The first synthesis of the cinnoline ring was achieved through the Richter synthesis.[1] This method involves the cyclization of an ortho-alkynyl arenediazonium salt. For instance, the cyclization of o-C₆H₄(N₂Cl)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation and reductive removal of the hydroxyl group produce the parent cinnoline.[1]

The Borsche Cinnoline Synthesis

Another classical method is the Borsche cinnoline synthesis, which provides an alternative route to the cinnoline core.[1]

Modern Synthetic Approaches

Contemporary methods for cinnoline synthesis often involve metal-catalyzed cross-coupling reactions, which allow for more efficient and versatile construction of the cinnoline scaffold.[3] These modern techniques offer advantages in terms of substrate scope and reaction conditions.

A generalized workflow for the synthesis of a hypothetical this compound is presented below. This is a representative pathway based on established cinnoline chemistry and not a definitive protocol for this specific, uncharacterized compound.

Caption: Generalized synthetic workflow for a substituted cinnoline.

Biological Activities of Cinnoline Derivatives

The cinnoline nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6] The inherent bioactivity of the cinnoline core has led to extensive research into its potential therapeutic applications.[7][8]

Cinnoline derivatives have been reported to possess the following biological properties:

-

Anticancer Activity : Certain cinnoline compounds have demonstrated cytotoxic effects against various cancer cell lines.[6]

-

Antibacterial and Antifungal Activity : The cinnoline scaffold has been incorporated into molecules with potent antimicrobial properties.[4][6]

-

Anti-inflammatory Activity : Several cinnoline derivatives have been investigated for their anti-inflammatory effects.[4]

-

Central Nervous System (CNS) Activity : Some cinnolines have shown activity as sedatives and have been explored for their potential in treating CNS disorders.[2]

-

Antituberculosis and Antimalarial Activity : The diverse biological profile of cinnolines extends to activity against infectious diseases like tuberculosis and malaria.[4][7]

The wide range of biological targets for cinnoline derivatives underscores the importance of this heterocyclic system in drug discovery.

Caption: Diverse biological activities of the cinnoline scaffold.

Conclusion and Future Directions

While specific physicochemical data for this compound are currently unavailable, the rich chemistry and diverse biological profile of the parent cinnoline scaffold provide a strong foundation for future research. The synthetic protocols outlined in this guide offer viable pathways for the synthesis of novel derivatives, including this compound. Further investigation into this and other unexplored cinnoline derivatives is warranted to fully unlock their therapeutic potential. It is recommended that any future work on this compound begin with a robust synthetic and characterization campaign to establish its fundamental physicochemical properties.

References

- 1. Cinnoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 4. ijariit.com [ijariit.com]

- 5. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Cinnolin-6-ylmethanol: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on the potential of Cinnolin-6-ylmethanol as a key building block for the synthesis of novel therapeutic agents. While direct literature on this compound is sparse, this document provides a comprehensive overview of the synthesis, functionalization, and potential applications of the Cinnoline core, with a specific emphasis on derivatization at the 6-position. Detailed synthetic strategies and the known biological significance of 6-substituted cinnoline analogs are presented to underscore the utility of this compound in drug discovery programs.

Introduction to the Cinnoline Scaffold

The cinnoline nucleus (1,2-benzodiazine) is a vital heterocyclic motif that has garnered significant attention in synthetic and medicinal chemistry due to its diverse biological properties.[2][5] Cinnoline derivatives have been reported to possess a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antitumor, and central nervous system activities.[3][6] The arrangement of the two nitrogen atoms in the heterocyclic ring influences the electronic properties of the entire molecule, offering unique opportunities for drug design and development.[2] Functionalization at various positions of the cinnoline ring can lead to compounds with tailored biological activities.[3][7] The 6-position, in particular, has been a site for modifications leading to potent bioactive molecules.[3]

Synthesis of this compound

Proposed Synthetic Strategies

Two main retrosynthetic approaches can be envisioned for the preparation of this compound:

-

Strategy A: Reduction of a Cinnoline-6-carboxylic Acid or its Ester. This common and reliable method involves the synthesis of a cinnoline ring with a carboxyl group at the 6-position, followed by reduction to the primary alcohol.

-

Strategy B: Reduction of a Cinnoline-6-carbaldehyde. This approach requires the formation of a cinnoline with a formyl group at the 6-position, which can then be reduced to the corresponding alcohol.

The following diagram illustrates a generalized workflow for the proposed synthesis of this compound.

References

- 1. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. innovativejournal.in [innovativejournal.in]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. ijper.org [ijper.org]

Exploring the Structure-Activity Relationship of Cinnolin-6-ylmethanol Derivatives as Potent PI3K Inhibitors

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cinnoline derivatives, with a particular focus on the structural motifs relevant to cinnolin-6-ylmethanol, as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. Cinnoline-based compounds have emerged as a promising scaffold for the development of novel PI3K inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of a series of synthesized cinnoline derivatives against PI3K isoforms and their anti-proliferative effects on various cancer cell lines. The data is extracted from a key study on the discovery of cinnoline derivatives as potent PI3K inhibitors.[1][2]

Table 1: In Vitro Inhibitory Activity of Cinnoline Derivatives against PI3K Isoforms

| Compound | R | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| 1a | H | 150 | 250 | 80 | 180 |

| 1b | 4-F | 120 | 200 | 75 | 150 |

| 1c | 4-Cl | 90 | 180 | 60 | 120 |

| 1d | 4-CH3 | 200 | 300 | 110 | 220 |

| 1e | 4-OCH3 | 250 | 350 | 150 | 280 |

| 2a | H | 80 | 150 | 40 | 90 |

| 2b | 4-F | 60 | 120 | 35 | 70 |

| 2c | 4-Cl | 45 | 100 | 25 | 60 |

| 2d | 4-CH3 | 110 | 180 | 50 | 100 |

| 2e | 4-OCH3 | 130 | 220 | 70 | 140 |

Note: The core structure for compounds in Table 1 features a 4-anilino-cinnoline scaffold. The 'R' group represents substitution on the aniline ring.

Table 2: Anti-proliferative Activity of Selected Cinnoline Derivatives

| Compound | MCF-7 IC50 (µM) | UO-31 IC50 (µM) | A549 IC50 (µM) |

| 2c | 0.85 | 1.5 | 2.1 |

| GDC-0941 (Control) | 0.45 | 0.9 | 1.2 |

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends for the 4-anilino-cinnoline scaffold:

-

Substitution at the 4-position of the aniline ring: Electron-withdrawing groups, particularly chlorine (Cl), at the 4-position of the aniline ring consistently led to improved inhibitory activity against all PI3K isoforms (e.g., compound 2c ).[1]

-

Modification of the C-6 position: While direct data for a methanol group at the C-6 position is not available in the primary reference, the general cinnoline scaffold has been explored for various biological activities.[2] The presence of a hydroxyl group at C-6 in the broader cinnoline class has been associated with antifungal activity. The introduction of a hydroxymethyl group would significantly alter the physicochemical properties, potentially influencing solubility and interactions with the solvent-exposed regions of the kinase ATP binding pocket. Further targeted synthesis and evaluation of this compound derivatives are necessary to elucidate the specific impact of this functional group on PI3K inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-Anilino-Cinnoline Derivatives[1]

A general synthetic route to 4-anilino-cinnoline derivatives involves a multi-step process:

-

Diazotization: An appropriately substituted 2-vinylaniline is treated with sodium nitrite in the presence of an acid to form a diazonium salt.

-

Cinnoline Ring Formation: The diazonium salt undergoes intramolecular cyclization to yield the cinnoline core.

-

Chlorination: The 4-hydroxycinnoline intermediate is chlorinated, typically using phosphorus oxychloride, to give a 4-chlorocinnoline.

-

Nucleophilic Aromatic Substitution: The 4-chlorocinnoline is reacted with a substituted aniline in the presence of a base to yield the final 4-anilino-cinnoline product.

In Vitro PI3K Enzyme Inhibition Assay[3][4][5][6]

The inhibitory activity of the compounds against PI3K isoforms is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Enzyme and Substrate Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ are used. The lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in an appropriate buffer.

-

Compound Incubation: The test compounds are serially diluted and incubated with the respective PI3K isoform.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

ADP Detection: After the reaction, the amount of ADP produced is quantified using the ADP-Glo™ reagent, which converts ADP to ATP, and then measures the ATP level via a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.

-

IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Anti-proliferative Assay (MTT Assay)[7][8][9][10]

The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, UO-31, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Western Blot Analysis of the PI3K/Akt Signaling Pathway[11][12][13]

Western blotting is used to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins such as Akt.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling cascade and the point of inhibition by cinnoline derivatives.

General Experimental Workflow for SAR Studies

References

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of Cinnolin-6-ylmethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This application note provides a detailed, four-step protocol for the synthesis of Cinnolin-6-ylmethanol, a key intermediate for the development of novel therapeutic agents. The described synthetic pathway begins with the Borsche synthesis to construct the cinnoline core, followed by deoxygenation, oxidation of a methyl group, and final reduction to the desired alcohol.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following four-step reaction sequence:

-

Step 1: Synthesis of 4-hydroxy-6-methylcinnoline from 2-amino-4-methylacetophenone via diazotization and intramolecular cyclization (Borsche synthesis).

-

Step 2: Deoxygenation of 4-hydroxy-6-methylcinnoline to 6-methylcinnoline.

-

Step 3: Oxidation of 6-methylcinnoline to cinnoline-6-carboxylic acid.

-

Step 4: Reduction of cinnoline-6-carboxylic acid to this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) |

| 1 | 2-amino-4-methylacetophenone | 1. HCl, NaNO₂ 2. NaOH | Water | 0-5 (diazotization), then reflux | 2-3 | 4-hydroxy-6-methylcinnoline | 70-80 |

| 2 | 4-hydroxy-6-methylcinnoline | 1. POCl₃ 2. H₂, Pd/C | Dioxane, Ethanol | Reflux (chlorination), then RT (hydrogenolysis) | 4-6 | 6-methylcinnoline | 60-70 |

| 3 | 6-methylcinnoline | KMnO₄, H₂O | Pyridine, Water | 100 | 4-6 | Cinnoline-6-carboxylic acid | 50-60 |

| 4 | Cinnoline-6-carboxylic acid | LiAlH₄ | Tetrahydrofuran (THF) | 0 to RT | 3-5 | This compound | 80-90 |

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-6-methylcinnoline

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylacetophenone (10.0 g, 67.0 mmol) in a solution of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.0 g, 72.5 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Cyclization:

-

In a separate 500 mL flask, prepare a solution of sodium hydroxide (20.0 g, 500 mmol) in water (200 mL) and cool it to 0 °C.

-

Slowly pour the cold diazonium salt solution into the sodium hydroxide solution with vigorous stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and acidify with glacial acetic acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 4-hydroxy-6-methylcinnoline.

-

Step 2: Deoxygenation of 4-hydroxy-6-methylcinnoline to 6-methylcinnoline

-

Chlorination:

-

In a 100 mL round-bottom flask, suspend 4-hydroxy-6-methylcinnoline (8.0 g, 49.9 mmol) in phosphorus oxychloride (POCl₃, 30 mL).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-chloro-6-methylcinnoline.

-

-

Hydrogenolysis:

-

Dissolve the crude 4-chloro-6-methylcinnoline in ethanol (100 mL) in a hydrogenation flask.

-

Add 10% palladium on carbon (Pd/C, 0.5 g).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 6-methylcinnoline.

-

Step 3: Oxidation of 6-methylcinnoline to Cinnoline-6-carboxylic acid

-

In a 250 mL round-bottom flask, dissolve 6-methylcinnoline (5.0 g, 34.7 mmol) in a mixture of pyridine (50 mL) and water (50 mL).

-

Heat the solution to 100 °C with stirring.

-

Add potassium permanganate (KMnO₄, 11.0 g, 69.6 mmol) in small portions over 1 hour.

-

Maintain the reaction at 100 °C for 4-6 hours until the purple color disappears.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain cinnoline-6-carboxylic acid.

Step 4: Reduction of Cinnoline-6-carboxylic acid to this compound

-

In a dry 250 mL three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 g, 52.7 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) and cool to 0 °C.

-

Slowly add a solution of cinnoline-6-carboxylic acid (4.0 g, 21.3 mmol) in anhydrous THF (50 mL) dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (2 mL), 15% aqueous sodium hydroxide (2 mL), and water (6 mL).

-

Stir the mixture at room temperature for 30 minutes, then filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, dichloromethane:methanol gradient) to yield this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

The Cinnoline Scaffold: A Privileged Core in Medicinal Chemistry

Application Notes and Protocols for Researchers

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] While direct research on Cinnolin-6-ylmethanol is not publicly available, the broader class of cinnoline derivatives has demonstrated a remarkable diversity of pharmacological activities. These compounds have been extensively investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antifungal agents.[1][3] This document provides an overview of the applications of cinnoline derivatives in medicinal chemistry, including key quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Therapeutic Applications of Cinnoline Derivatives

Cinnoline derivatives have shown promise in several key therapeutic areas:

-

Anticancer Activity: Numerous cinnoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of critical cellular enzymes such as protein kinases and topoisomerases.[2][4] For instance, certain derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[6]

-

Antibacterial Activity: The cinnoline nucleus is a key component of several compounds with significant antibacterial properties.[1] These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1]

-

Anti-inflammatory Activity: Several cinnoline derivatives have been investigated for their anti-inflammatory potential.[7][8] Some have demonstrated the ability to inhibit key inflammatory mediators, suggesting their potential for the development of new anti-inflammatory drugs.[7]

Quantitative Data on Cinnoline Derivatives

The following tables summarize the biological activity of representative cinnoline derivatives from the scientific literature.

Table 1: Anticancer Activity of Cinnoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnoline-based PI3K inhibitor (Compound 25) | HCT116 | 0.264 | [6] |

| Cinnoline-based PI3K inhibitor (Compound 25) | A549 | 2.04 | [6] |

| Cinnoline-based PI3K inhibitor (Compound 25) | MDA-MB-231 | 1.14 | [6] |

| Triazepinocinnoline derivative (Compound 7) | MCF-7 | 0.049 | [4] |

| Cinnoline analog (Compound 8b) | MCF-7 | 5.56 | [5] |

| Cinnoline analog (Compound 10d) | MCF-7 | 8.57 | [5] |

Table 2: Antibacterial Activity of Cinnoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Aminocinnoline-3-carboxamide derivatives | Vibrio cholera, E. coli | 12.5 - 50 | [1] |

| 4-(p-Aminopiperazine)cinnoline-3-carboxamide derivatives | Bacillus subtilis, Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | 12.5 - 50 | [1] |

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Several cinnoline derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and growth. Inhibition of this pathway is a key strategy in cancer therapy.

Caption: PI3K/Akt signaling pathway and the inhibitory action of certain cinnoline derivatives.

Experimental Workflow: In Vitro Cytotoxicity and Antibacterial Screening

The following diagram illustrates a general workflow for the initial screening of cinnoline derivatives for anticancer and antibacterial activity.

Caption: General workflow for in vitro screening of cinnoline derivatives.

Experimental Protocols

1. MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well flat-bottom plates

-

Cinnoline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11] Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[12][13]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well round-bottom plates

-

Cinnoline derivative stock solution (in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or PBS

-

Multichannel pipette

-

Incubator

Procedure:

-

Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the cinnoline derivative stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[14]

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate. This will result in a final volume of 200 µL per well and will halve the concentration of the compound in each well.

-

Controls: Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by researchers based on their specific experimental conditions and the nature of the compounds being tested. Appropriate safety precautions should always be taken when handling chemical and biological materials.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]

- 4. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. protocols.io [protocols.io]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cinnolin-6-ylmethanol as a Scaffold for Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a promising structural motif in medicinal chemistry due to its diverse pharmacological activities. While structurally related to the well-explored quinoline and quinazoline scaffolds, cinnoline offers a unique arrangement of nitrogen atoms, providing distinct opportunities for molecular interactions with biological targets.[1][2][3] This document provides detailed application notes and protocols for the utilization of Cinnolin-6-ylmethanol and its derivatives as a scaffold for the development of novel kinase inhibitors. While specific data on this compound as a kinase inhibitor is limited, this document leverages available information on the broader cinnoline class to provide a foundational guide for researchers. Cinnoline derivatives have shown inhibitory activity against key kinases such as Phosphoinositide 3-kinase (PI3K) and Bruton's tyrosine kinase (BTK), which are implicated in various cancers and inflammatory diseases.[4][5]

Data Presentation: Kinase Inhibitory Activity of Cinnoline Derivatives

The following table summarizes the reported in vitro kinase inhibitory activities of selected cinnoline derivatives. This data highlights the potential of the cinnoline scaffold in targeting specific kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |

| Compound 25 | PI3Kα | 15 | MCF-7 | 0.264 | [4] |

| PI3Kβ | 48 | [4] | |||

| PI3Kδ | 21 | [4] | |||

| PI3Kγ | 112 | [4] | |||

| HCT116 | 2.04 | [4] | |||

| U87-MG | 1.14 | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound, based on established methods for the synthesis of substituted cinnolines.[6][7]

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Materials:

-

2-Amino-5-bromobenzaldehyde

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Propargyl alcohol

-

Copper(I) catalyst (e.g., CuI)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Carbon monoxide (CO) and Hydrogen (H₂) gas

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Appropriate solvents (e.g., DMF, THF, Dioxane)

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization: Dissolve 2-Amino-5-bromobenzaldehyde in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

-

Richter Cinnoline Synthesis: To the resulting diazonium salt solution, add the alkyne (e.g., propargyl alcohol) and a copper(I) catalyst. The reaction is typically stirred at room temperature or gently heated to facilitate cyclization to the 6-bromocinnoline derivative.

-

Modification/Reduction (if necessary): Depending on the alkyne used, the substituent at the 4-position may need to be removed or modified.

-

Formylation: Subject the 6-bromocinnoline to a palladium-catalyzed carbonylation reaction using carbon monoxide and hydrogen gas to introduce a formyl group at the 6-position, yielding cinnoline-6-carbaldehyde.

-

Reduction: Dissolve the cinnoline-6-carbaldehyde in methanol and add sodium borohydride in portions at 0°C. Stir the reaction until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a general procedure for assessing the inhibitory activity of cinnoline derivatives against a target kinase, using the PI3Kα enzyme as an example.

Workflow Diagram:

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human PI3Kα enzyme

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

Adenosine triphosphate (ATP)

-

Cinnoline test compounds

-

Assay buffer (e.g., HEPES, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well assay plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the cinnoline test compounds in DMSO, and then further dilute in assay buffer to the final desired concentrations.

-

Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add the PI3Kα enzyme to each well (except negative controls).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

-

Kinase Reaction: Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the resulting light output.

-

Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to the positive and negative controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for inhibitor development.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibitors of BTK are used in the treatment of B-cell malignancies and autoimmune diseases.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A concise review on cinnoline scaffold [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

Application Notes and Protocols for In Vitro Assay Development of Cinnolin-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides detailed application notes and protocols for the in vitro assay development of a specific derivative, Cinnolin-6-ylmethanol. The focus is on evaluating its potential as a kinase inhibitor, a common mechanism of action for many biologically active cinnoline compounds.[6][7] The protocols provided herein describe a biochemical kinase inhibition assay and a cell-based assay to assess the compound's effect on a relevant signaling pathway.

Introduction to this compound